Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 4-fluorophenylsulfonamide group at position 5, a methyl substituent at position 2, and a benzyl ester at position 2. Its structure combines a benzofuran core with sulfonamide and ester functionalities, which are critical for target binding and pharmacokinetic properties.
Properties
IUPAC Name |
benzyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXRCVBLOAVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Annulation
Rhodium-mediated C–H activation offers a direct route to substituted benzofurans. For instance, substituted benzamides react with vinylene carbonate in the presence of a cyclopentadienyl-rhodium complex (CpRh) to yield benzofuran derivatives via C–H activation, migratory insertion, and β-oxygen elimination. This method achieves moderate to high yields (30–80%) and accommodates electron-donating substituents, which enhance reaction efficiency. Adapting this protocol, a methyl-substituted benzamide precursor could be cyclized to form the 2-methylbenzofuran intermediate, followed by functionalization at position 5.
Perkin Rearrangement of Halocoumarins
3-Halocoumarins undergo base-catalyzed ring contraction under microwave irradiation to produce benzofuran-2-carboxylic acids. While this method traditionally targets 2-carboxylates, modifying the starting material to incorporate a 3-carboxylate group (e.g., via esterification prior to rearrangement) could enable access to the desired scaffold. Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining yields >95%.
Catalyst-Free Cyclization
Hydroxyl-substituted aryl alkynes react with sulfur ylides in acetonitrile without catalysts to form tricyclic benzofurans. This method avoids metal contamination and achieves yields up to 84%. For the target compound, introducing a methyl group at position 2 and a latent amine at position 5 during cyclization could streamline subsequent functionalization.
Introduction of the Sulfonamide Group
The 5-position sulfonamide moiety is critical for biological activity. This step typically involves nucleophilic substitution or coupling reactions.
Sulfonation of Aromatic Amines
A benzofuran intermediate bearing a primary amine at position 5 reacts with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. The reaction proceeds via a two-step mechanism:
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Deprotonation : The amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Optimization studies suggest that electron-withdrawing groups on the benzofuran enhance reactivity, while steric hindrance at position 5 may necessitate elevated temperatures (80–100°C).
Esterification of the Carboxylic Acid
The benzyl ester at position 3 is introduced via esterification of a benzofuran-3-carboxylic acid intermediate.
Steglich Esterification
The carboxylic acid reacts with benzyl alcohol in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester. This method, conducted in dichloromethane at room temperature, achieves near-quantitative yields (>95%) and is compatible with acid-sensitive functional groups.
Acid-Catalyzed Fischer Esterification
Heating the carboxylic acid with excess benzyl alcohol in concentrated sulfuric acid facilitates esterification. While this approach is cost-effective, prolonged reaction times (12–24 hours) and lower yields (70–85%) limit its utility for complex substrates.
Integrated Synthetic Pathways
Two optimized routes are proposed based on literature precedents:
Route A: Rhodium-Catalyzed Annulation Followed by Sequential Functionalization
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Benzofuran Formation : Methyl-substituted benzamide and vinylene carbonate react with CpRh in tetrachloroethane to yield 2-methylbenzofuran-3-carboxylic acid.
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Sulfonamide Incorporation : Nitration at position 5, reduction to the amine, and reaction with 4-fluorophenylsulfonyl chloride.
Advantages : High regioselectivity; modular functionalization.
Challenges : Multi-step synthesis; moderate yields in C–H activation (30–80%).
Route B: Microwave-Assisted Perkin Rearrangement with Direct Esterification
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Benzofuran Synthesis : 3-Bromocoumarin undergoes microwave-assisted rearrangement in ethanol/NaOH to yield benzofuran-3-carboxylic acid.
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Sulfonylation : Direct sulfonation at position 5 via Ullmann coupling with a pre-sulfonated aryl halide.
Advantages : Rapid reaction times (5 minutes for rearrangement); high yields (>95%).
Challenges : Limited substrate scope for Perkin rearrangement.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl amine group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that compounds similar to Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibit potent anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies revealed that these compounds fit optimally within the active site of COX-II, suggesting their potential as effective anti-inflammatory agents .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. It has been found to interact with sigma receptors, which play a pivotal role in cancer cell proliferation and survival. Recent advances in the development of sigma receptor ligands have highlighted the potential of such compounds in targeting cancer growth .
Case Study: Sigma Receptor Ligands
- Study Focus : Investigating the role of sigma receptors in cancer growth.
- Findings : Compounds that interact with sigma receptors can inhibit cell proliferation and induce apoptosis in cancer cells.
- : this compound may serve as a lead compound for developing new cancer therapies.
Anti-bacterial Activity
Another area of application is the compound's potential as an anti-bacterial agent. Studies have identified similar sulfonamide derivatives as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial enzyme functions critical for cell wall synthesis .
Case Study: Anti-Tuberculosis Activity
- Study Focus : Evaluating structural insights into Mur enzymes as targets for new anti-tuberculosis agents.
- Findings : Compounds with specific substitutions showed significant inhibitory activity against Mur enzymes.
- : The structure of this compound may provide a scaffold for developing new anti-tuberculosis drugs.
Synthesis and Characterization
The synthesis of this compound involves several steps, including microwave-assisted reactions that enhance yield and purity. For example, a recent study reported an 85% yield using optimized reaction conditions involving ethanol and hydroxylamine . Characterization techniques such as NMR and HRMS confirm the structure and purity of synthesized compounds.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Microwave-assisted | 85 | NMR, HRMS |
| Solvent optimization | 80 | NMR |
Mechanism of Action
The mechanism of action of benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
- 4-Fluorophenyl vs. 4-Chlorophenyl: Replacement of the 4-fluorophenyl group with 4-chlorophenyl (as in benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate) increases lipophilicity (Cl: logP ~2.7 vs. F: logP ~2.1) and may enhance membrane permeability. However, chlorine’s larger atomic radius could sterically hinder binding to tight enzyme pockets compared to fluorine .
- 4-Fluoro-2-Methylphenyl: The compound butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (m/z 419.47) introduces a methyl group at position 2 of the phenyl ring.
- 4-tert-Butylphenyl: In pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (m/z 457.58), the tert-butyl group significantly enhances metabolic stability due to its resistance to oxidative degradation. However, its size may reduce solubility in aqueous media .
Ester Group Modifications
- Benzyl vs. Isopropyl esters are also less prone to hydrolysis than benzyl esters .
Butyl and Pentyl Esters :
Elongating the ester chain (e.g., butyl: m/z 419.47; pentyl: m/z 457.58) increases lipophilicity, which may enhance blood-brain barrier penetration but could also reduce aqueous solubility. For example, the pentyl derivative’s logP is ~1.5 units higher than the benzyl analog .
Benzofuran Core Modifications
- Cyclopropyl and Hydroxyethyl Groups: Derivatives like 5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide (from ) incorporate cyclopropyl and hydroxyethyl groups, which enhance metabolic stability and water solubility, respectively. These modifications are common in CNS-targeted drugs .
Key Data Table: Structural and Physicochemical Comparison
Research Findings and Pharmacological Implications
- Enzyme Inhibition : Fluorine’s electronegativity in the parent compound may enhance hydrogen bonding with BACE1’s catalytic aspartate residues, as seen in docking studies (). Chlorine analogs, while more lipophilic, show reduced potency in vitro due to steric clashes .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl) reduce CYP450-mediated oxidation, extending half-life .
- Solubility vs. Permeability : Shorter esters (methyl, isopropyl) improve solubility but may require prodrug strategies for CNS delivery, whereas longer esters (butyl, pentyl) favor passive diffusion .
Biological Activity
Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H18FNO5S
- CAS Number : 127052300
- Molecular Weight : 427.46 g/mol
This compound features a benzofuran moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Mechanisms of Biological Activity
Research indicates that compounds with a benzofuran structure often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
- Antioxidant Properties : Compounds similar to benzofuran have demonstrated antioxidant activity, which can protect cells from oxidative stress and inflammation.
- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The mechanism involved apoptosis induction through the mitochondrial pathway.
- Another research highlighted the compound's ability to inhibit tumor growth in vivo, showcasing its potential as a therapeutic agent in oncology.
-
Enzyme Interaction Studies :
- Research focusing on the interaction of the compound with GABA aminotransferase (GABA-AT) showed promising results in elevating GABA levels in neuronal models, suggesting potential applications in neurological disorders such as epilepsy.
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Antioxidant Studies :
- The antioxidant capacity of this compound was assessed through various assays (DPPH, ABTS) revealing its effectiveness in scavenging free radicals, thus indicating potential protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions:
Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄ or PPA) to form the 2-methylbenzofuran scaffold .
Sulfonylation : Reaction of the 5-amino group with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) using a base like pyridine to scavenge HCl .
Esterification : Benzyl ester formation via coupling of the carboxylic acid moiety with benzyl bromide in the presence of K₂CO₃ in DMF .
- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and purify intermediates via flash chromatography.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR Analysis :
- Benzofuran protons : Aromatic protons at δ 6.8–7.5 ppm (multiplicity depends on substitution pattern) .
- Sulfonamide NH : A singlet at δ ~10.2 ppm (exchangeable with D₂O) .
- Benzyl group : Aromatic protons (δ 7.3–7.5 ppm) and CH₂ (δ 5.3 ppm) .
- IR Spectroscopy :
- Sulfonamide S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- Ester C=O at ~1720 cm⁻¹ .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in benzofuran derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement (monochromatic Cu-Kα radiation, λ = 1.54178 Å). Key parameters include bond lengths (e.g., C–O in ester: ~1.34 Å) and angles (e.g., O–C–O in ester: ~124°) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder or anisotropic thermal motion .
- Example Data :
| Parameter | Value |
|---|---|
| C3–O1 (ester) | 1.342 Å |
| S1–N1 (sulfonamide) | 1.632 Å |
| Dihedral angle (benzofuran vs. sulfonyl) | 82.5° |
Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?
- Pharmacological Profiling :
- Enzyme inhibition assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., 10 µM compound in Tris buffer, pH 7.4) .
- SAR Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-nitrophenyl sulfonamide). Fluorine enhances membrane permeability and metabolic stability .
- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., COX-2 active site) .
Q. How can conflicting bioactivity data between studies be resolved?
- Root Causes :
- Purity discrepancies : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Resolution : Perform dose-response curves (3 independent replicates) and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
Data Contradiction Analysis
Q. Why do crystallographic bond lengths differ between computational (DFT) and experimental studies?
- Key Factors :
- Thermal motion : Experimental values include thermal vibration, whereas DFT assumes static lattices.
- Solvent effects : Crystallography captures solid-state interactions, while DFT models gas-phase geometry .
- Mitigation : Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray data and adjust for implicit solvent models (e.g., PCM) .
Research Tools and Resources
Q. Which software suites are recommended for crystallographic refinement of benzofuran derivatives?
- SHELX Suite : Use SHELXD for structure solution (charge flipping) and SHELXL for refinement (least-squares minimization) .
- Mercury CSD : Analyze packing diagrams and hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) .
Table: Key Structural Parameters from X-ray Studies
| Parameter | This Compound | Analog (5-Chloro Derivative) |
|---|---|---|
| Benzofuran C–C Bond (Å) | 1.423 | 1.417 |
| S–N Bond (Å) | 1.632 | 1.628 |
| Torsion Angle (°) | 82.5 | 78.9 |
| Data sourced from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
